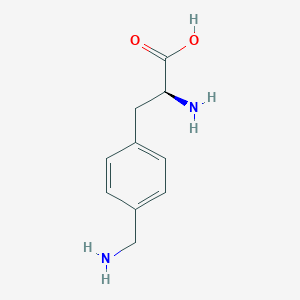

4-(Aminomethyl)phenylalanine

Übersicht

Beschreibung

4-(Aminomethyl)phenylalanine is a noncanonical aminomethyl derivative of the amino acid phenylalanine . It is a unique scaffold with nucleophilic and electrophilic motifs found in various N-containing heterocycles .

Synthesis Analysis

The key step in the synthesis of 4-(Aminomethyl)phenylalanine involves a diazotransfer reaction using imidazolesulfonylazide. The free base form of 4-(Aminomethyl)phenylalanine is commercially available and its hydrochloric salt form is readily synthesized in one step from L-phenylalanine without chromatography .Molecular Structure Analysis

The molecular formula of 4-(Aminomethyl)phenylalanine is C10H14N2O2. It has an average mass of 194.230 Da and a monoisotopic mass of 194.105530 Da .Chemical Reactions Analysis

4-(Aminomethyl)phenylalanine is suitable for solution phase peptide synthesis . It can also be used in the chemoselective synthesis of β-enaminones by aza-Michael addition of aminoalkyl-, phenol- and thio-anilines to ynones under metal-free conditions .Physical And Chemical Properties Analysis

4-(Aminomethyl)phenylalanine has a density of 1.2±0.1 g/cm3, a boiling point of 378.5±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C. It has 4 H bond acceptors, 5 H bond donors, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Application in Biological Spectroscopy and Microscopy

Specific Scientific Field

The specific scientific field for this application is Biological Spectroscopy and Microscopy .

Comprehensive and Detailed Summary of the Application

The compound L-4-Aminomethylphe has been shown to be an efficient blue fluorescence emitter, with the potential to enable novel applications in biological spectroscopy and microscopy . However, the lack of facile synthetic routes to this unnatural amino acid limits its wide use .

Detailed Description of the Methods of Application or Experimental Procedures

They then tested the utility of this blue fluorophore in imaging cell-membrane-bound peptides and in determining peptide–membrane binding constants .

Thorough Summary of the Results or Outcomes Obtained

The results of the experiment showed that L-4-cyanotryptophan can be used as an efficient blue fluorescence emitter, enabling novel applications in biological spectroscopy and microscopy . The researchers were able to image cell-membrane-bound peptides and determine peptide–membrane binding constants using this compound .

Safety And Hazards

When handling 4-(Aminomethyl)phenylalanine, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

It also has potential applications in the construction of various N-containing heterocycles .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVNKFUEUXUWDV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)phenylalanine | |

CAS RN |

1991-96-4 | |

| Record name | 4-Aminomethylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

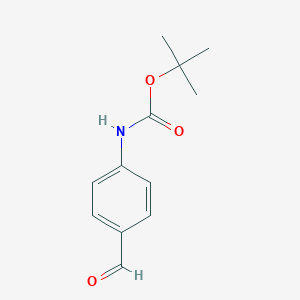

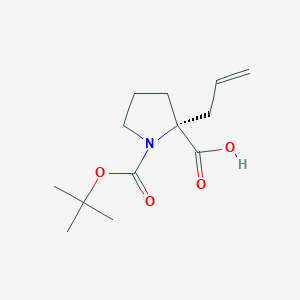

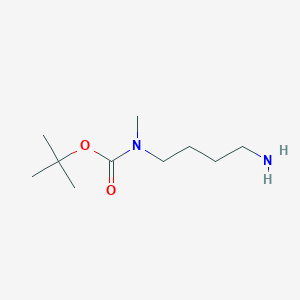

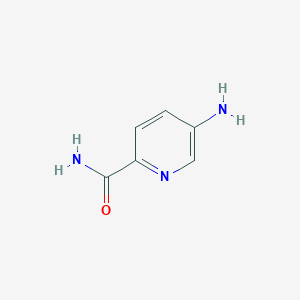

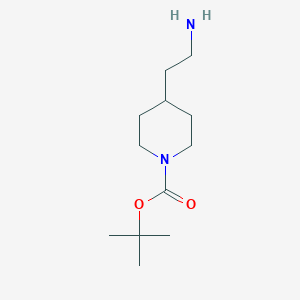

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

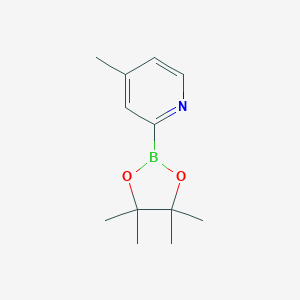

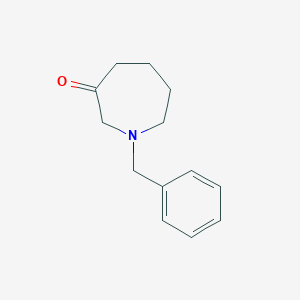

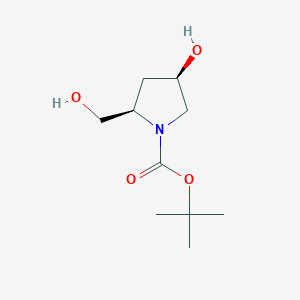

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111864.png)

![3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B111890.png)